Welcome to the BenchChem Online Store!
molecular formula C12H14N2 B8388773 5-(pyrrolidin-1-yl)-1H-indole

5-(pyrrolidin-1-yl)-1H-indole

Cat. No. B8388773
M. Wt: 186.25 g/mol
InChI Key: CKCQCGLMRDRLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07696229B2

Procedure details

t-Butyl 5-bromo-1H-indole-1-carboxylate (200 mg, 0.68 mmol) was placed in a 10 mL sealed tube. Cs2CO3 (440 g, 1.35 mol) was then added, followed by CuI (13 mg, 0.07 mmol), L-proline (16 mg, 0.14 mmol), DMSO (3 mL), and pyrrolidine (480 g, 6.75 mol). After sparging with nitrogen, the resulting solution was stirred at 95° C. for 18 hours. The mixture was extracted with ethyl acetate (3×40 mL), and the organic layers were combined and washed with brine. The residue was purified by column chromatography using 1:5 and 1:2 ethyl acetate/petroleum ether solvent systems. The collected fractions were combined and concentrated to give 100 mg (80%) of 5-(pyrrolidin-1-yl)-1H-indole as brown oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
440 g
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
reactant
Reaction Step Three
Quantity
480 g
Type
reactant
Reaction Step Four
Name
CuI
Quantity
13 mg
Type
catalyst
Reaction Step Five
Name
Quantity
3 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](C(OC(C)(C)C)=O)[CH:6]=[CH:5]2.C([O-])([O-])=O.[Cs+].[Cs+].[NH:24]1[CH2:31][CH2:30][CH2:29][C@H:25]1C(O)=O.N1CCCC1>[Cu]I.CS(C)=O>[N:24]1([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH2:31][CH2:30][CH2:29][CH2:25]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=C2C=CN(C2=CC1)C(=O)OC(C)(C)C
Step Two
Name
Cs2CO3
Quantity
440 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Three
Name
Quantity
16 mg
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Step Four
Name
Quantity
480 g
Type
reactant
Smiles
N1CCCC1
Step Five
Name
CuI
Quantity
13 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 95° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
CUSTOM
Type
CUSTOM
Details
After sparging with nitrogen
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×40 mL)
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1(CCCC1)C=1C=C2C=CNC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 383.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.